molecular formula C11H12N2S B14759675 5-(3,5-Dimethylphenyl)thiazol-2-amine

5-(3,5-Dimethylphenyl)thiazol-2-amine

Cat. No.: B14759675
M. Wt: 204.29 g/mol
InChI Key: YMMDIXHSMWOQSU-UHFFFAOYSA-N
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Description

5-(3,5-Dimethylphenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a 3,5-dimethylphenyl group. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethylphenyl)thiazol-2-amine typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. This method involves the reaction of α-haloketones with thiourea under basic conditions. For this compound, the specific synthetic route may include the reaction of 3,5-dimethylphenyl isothiocyanate with α-haloketones .

Industrial Production Methods

Industrial production of thiazole derivatives often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method can be adapted for the large-scale production of this compound, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethylphenyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl ring .

Scientific Research Applications

5-(3,5-Dimethylphenyl)thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylphenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation or inflammation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,5-Dimethylphenyl)thiazol-2-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives. Its 3,5-dimethylphenyl group can influence its interaction with biological targets, potentially enhancing its efficacy and selectivity .

Properties

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

5-(3,5-dimethylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H12N2S/c1-7-3-8(2)5-9(4-7)10-6-13-11(12)14-10/h3-6H,1-2H3,(H2,12,13)

InChI Key

YMMDIXHSMWOQSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=CN=C(S2)N)C

Origin of Product

United States

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